Promethazine Hydrochloride

Catalog No.
S540266
CAS No.
58-33-3
M.F
C17H20N2S.ClH
C17H21ClN2S
M. Wt
320.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Promethazine Hydrochloride

CAS Number

58-33-3

Product Name

Promethazine Hydrochloride

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride

Molecular Formula

C17H20N2S.ClH
C17H21ClN2S

Molecular Weight

320.9 g/mol

InChI

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H

InChI Key

XXPDBLUZJRXNNZ-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)

Synonyms

Atosil, Diphergan, Diprazin, Hydrochloride, Promethazine, Isopromethazine, Phenargan, Phenergan, Phensedyl, Pipolfen, Pipolphen, Proazamine, Promet, Prometazin, Promethazine, Promethazine Hydrochloride, Prothazin, Pyrethia, Remsed, Rumergan

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl

The exact mass of the compound Promethazine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757301. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Promethazine Hydrochloride (CAS 58-33-3) is a well-established phenothiazine derivative widely procured as a potent, first-generation H1 receptor antagonist and anticholinergic agent [1]. Unlike many lipophilic free bases in its class, the hydrochloride salt is highly crystalline and extremely water-soluble, making it the industry standard for both solid-dose manufacturing and aqueous liquid formulations . However, its procurement and handling require strict environmental controls, as the compound is highly sensitive to light, alkaline pH, and transition metal-catalyzed oxidation, which rapidly degrades the active pharmaceutical ingredient (API) into promethazine sulfoxide .

Substituting Promethazine Hydrochloride with its free base or closely related phenothiazines routinely fails in both manufacturing and pharmacological contexts. The free base form exhibits a dramatically lower melting point and negligible aqueous solubility, rendering it incompatible with standard aqueous injectable formulations and highly prone to processing degradation[1]. Furthermore, substituting with other common phenothiazine salts, such as Chlorpromazine Hydrochloride, introduces severe off-target pharmacological effects; while Promethazine is highly selective for H1 receptors, Chlorpromazine acts as a potent D2 dopamine receptor antagonist [2]. This fundamental difference in receptor affinity means that in-class substitution will completely invalidate targeted antihistaminic assays or neurochemical models.

Aqueous Solubility for Liquid Formulation

Promethazine Hydrochloride demonstrates exceptional aqueous solubility compared to its free base counterpart. While the free base is practically insoluble in water, the hydrochloride salt achieves concentrations exceeding 100 mg/mL at room temperature [1]. This massive differential dictates its exclusive use in intravenous and oral liquid formulations.

Evidence DimensionAqueous Solubility at 20-25 °C
Target Compound Data≥ 100 mg/mL (Promethazine HCl)
Comparator Or Baseline0.0156 mg/mL (Promethazine Free Base)
Quantified Difference>6,000-fold higher solubility
ConditionsAqueous solution, room temperature

Enables the preparation of high-concentration aqueous stock solutions and injectables without the need for toxic organic co-solvents.

Solid-State Thermal Processability

The solid-state thermal properties of Promethazine Hydrochloride make it vastly superior for mechanical processing. The hydrochloride salt exhibits a high melting point of 237.1 °C, whereas the free base melts at merely 60 °C [1]. This thermal robustness prevents the API from melting or degrading under the high shear stress and localized heating generated during milling, blending, and tableting operations.

Evidence DimensionMelting Point
Target Compound Data237.1 °C (Promethazine HCl)
Comparator Or Baseline60 °C (Promethazine Free Base)
Quantified Difference177.1 °C higher melting threshold
ConditionsSolid-state thermal analysis

Ensures structural integrity and prevents API liquefaction during high-shear solid-dose manufacturing processes.

Pharmacological Specificity (H1 vs. D2 Receptors)

Within the phenothiazine class, Promethazine Hydrochloride is uniquely procured for its distinct receptor binding profile. It acts as a strong antagonist at the H1 receptor with a Ki of approximately 1.4 nM, while exhibiting only weak affinity for D2 dopamine receptors [1]. In stark contrast, benchmark phenothiazines like Chlorpromazine are potent D2 antagonists. This selectivity is critical for isolating histamine-mediated pathways without inducing dopaminergic blockade.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataKi = 1.4 nM for H1 receptor (Promethazine)
Comparator Or BaselineHigh D2 affinity (Chlorpromazine)
Quantified DifferenceSelective H1 antagonism vs. primary D2 antagonism
ConditionsIn vitro receptor binding assays

Crucial for researchers requiring a selective antihistaminic tool compound without confounding neuroleptic or extrapyramidal side effects.

Formulation pH and Oxidative Degradation Control

Promethazine Hydrochloride is highly susceptible to oxidative degradation into promethazine sulfoxide, a process heavily dependent on formulation pH. Stability studies demonstrate that the compound maintains maximum stability in slightly acidic conditions (pH 4.0–5.5) [1]. At pH levels above 7.0, the salt rapidly hydrolyzes to the free base, accelerating both precipitation and metal-catalyzed oxidation.

Evidence DimensionChemical Stability / Degradation Rate
Target Compound DataMaximal stability at pH 4.0–5.5
Comparator Or BaselineRapid hydrolysis and oxidation at pH ≥ 7.0
Quantified DifferenceSignificant reduction in sulfoxide formation in acidic buffers
ConditionsAqueous solution stability testing

Dictates the strict requirement for acidic buffers and antioxidants (e.g., monothioglycerol) during the procurement and formulation of liquid solutions.

High-Concentration Aqueous Formulations

Because Promethazine Hydrochloride exhibits >6,000-fold higher aqueous solubility than its free base, it is the mandatory choice for developing liquid injectables, syrups, and high-throughput aqueous screening libraries without relying on organic solvents [1].

High-Shear Solid-Dose Manufacturing

With a melting point of 237.1 °C, the hydrochloride salt remains stable during intense mechanical processing. It is the required precursor for tableting and milling workflows where the 60 °C melting point of the free base would result in catastrophic material liquefaction [2].

Selective H1-Receptor Pharmacological Assays

For neurochemical and immunological research requiring isolation of histamine pathways, Promethazine Hydrochloride provides potent H1 antagonism without the confounding D2 dopamine receptor blockade inherent to other phenothiazines like Chlorpromazine [3].

Excipient Compatibility and Photostability Screening

Given its well-characterized, pH-dependent oxidative degradation into promethazine sulfoxide, this compound serves as an excellent model API for industrial formulators testing the efficacy of novel antioxidants, chelating agents, and UV-protective packaging [4].

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

320.1113975 Da

Monoisotopic Mass

320.1113975 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

446 to 450 °F (decomposes) (NTP, 1992)

UNII

R61ZEH7I1I

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 86 of 87 companies with hazard statement code(s):;
H301 (11.63%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (67.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (96.51%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (32.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (66.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (63.95%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (96.51%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Antiemetics; Phenothiazines

Pharmacology

Promethazine Hydrochloride is the hydrochloride salt form of promethazine, a phenothiazine derivative with antihistaminic, sedative and antiemetic properties. Promethazine hydrochloride selectively blocks peripheral H1 receptors thereby diminishing the effects of histamine on effector cells. Promethazine hydrochloride also blocks the central histaminergic receptors, thereby depressing the reticular system causing sedative and hypnotic effects. In addition, promethazine hydrochloride also has centrally acting anticholinergic properties and probably mediates nausea and vomiting by acting on the medullary chemoreceptive trigger zone.

MeSH Pharmacological Classification

Histamine H1 Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

58-33-3

Metabolism Metabolites

Hepatic Route of Elimination: Promethazine hydrochloride is metabolized in the liver, with the sulfoxides of promethazine and N-desmethylpromethazine being the predominant metabolites appearing in the urine. Half Life: 16-19 hours

Wikipedia

Promethazine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1): INACTIVE

Dates

Last modified: 09-13-2023
1: Kasai T, Nakatani M, Ishiguro N, Ohno K, Yamamoto N, Morita M, Yamada H,
Tsuchida K, Uezumi A. Promethazine Hydrochloride Inhibits Ectopic Fat Cell
Formation in Skeletal Muscle. Am J Pathol. 2017 Sep 15. pii:
S0002-9440(17)30588-6. doi: 10.1016/j.ajpath.2017.08.008. [Epub ahead of print]
PubMed PMID: 28919111.


2: Lalfamkima F, Debnath SC, Adhyapok AK. A study of promethazine hydrochloride
and pentazocine intramuscular sedation along with 2 % lidocaine hydrochloride and
adrenaline and comparison to placebo along with 2 % lidocaine hydrochloride and
adrenaline for surgical extraction of mandibular third molar. J Maxillofac Oral
Surg. 2015 Mar;14(1):90-100. doi: 10.1007/s12663-013-0595-3. Epub 2013 Nov 30.
PubMed PMID: 25729232; PubMed Central PMCID: PMC4339336.


3: Peacock GF, Sauvageot J. Evaluation of the stability of promethazine
hydrochloride in pluronic lecithin organogel and the determination of an
appropriate beyond-use date. Int J Pharm Compd. 2014 Jul-Aug;18(4):345-7. PubMed
PMID: 25474864.


4: G Dehghan MH, Marzuka M. Lyophilized Chitosan/xanthan Polyelectrolyte Complex
Based Mucoadhesive Inserts for Nasal Delivery of Promethazine Hydrochloride. Iran
J Pharm Res. 2014 Summer;13(3):769-84. PubMed PMID: 25276178; PubMed Central
PMCID: PMC4177638.


5: Wyszomirska E, Czerwińska K, Kublin E, Mazurek AP. Identification and
determination of ketotifen hydrogen fumarate, azelastine hydrochloride,
dimetindene maleate and promethazine hydrochloride by densitometric method. Acta
Pol Pharm. 2013 Nov-Dec;70(6):951-9. PubMed PMID: 24383318.


6: Hassan AK, Saad B, Ghani SA, Adnan R, Rahim AA, Ahmad N, Mokhtar M, Ameen ST,
Al-Araji SM. Ionophore-based potentiometric sensors for the flow-injection
determination of promethazine hydrochloride in pharmaceutical formulations and
human urine. Sensors (Basel). 2011;11(1):1028-42. doi: 10.3390/s110101028. Epub
2011 Jan 18. PubMed PMID: 22346617; PubMed Central PMCID: PMC3274102.


7: Mahajan RK, Mahajan S, Bhadani A, Singh S. Physicochemical studies of
pyridinium gemini surfactants with promethazine hydrochloride in aqueous
solution. Phys Chem Chem Phys. 2012 Jan 14;14(2):887-98. doi: 10.1039/c1cp22448d.
Epub 2011 Nov 25. PubMed PMID: 22119804.


8: Asghar MN, Khan IU, Bano N. In vitro antioxidant and radical-scavenging
capacities of Citrullus colocynthes (L) and Artemisia absinthium extracts using
promethazine hydrochloride radical cation and contemporary assays. Food Sci
Technol Int. 2011 Oct;17(5):481-94. doi: 10.1177/1082013211399495. Epub 2011 Sep
27. PubMed PMID: 21954313.


9: Naqvi AZ, Khatoon S, Kabir-ud-Din. Cloud point variation of amphiphilic drug
promethazine hydrochloride with added surfactants. Colloids Surf B Biointerfaces.
2011 Dec 1;88(2):568-73. doi: 10.1016/j.colsurfb.2011.07.034. Epub 2011 Jul 23.
PubMed PMID: 21871787.


10: He LL, Wang X, Liu B, Wang J, Sun YG, Xu SK. Study on the sonodynamic
activity and mechanism of promethazine hydrochloride by multi-spectroscopic
techniques. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Oct 15;81(1):698-705.
doi: 10.1016/j.saa.2011.07.006. Epub 2011 Jul 8. PubMed PMID: 21788155.

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